2-(Piperidin-1-yl)nicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVJDHRFGUCEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377232 | |
| Record name | 2-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34595-23-8 | |
| Record name | 2-(1-Piperidinyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34595-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Piperidin-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34595-23-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Chemical Transformations of 2 Piperidin 1 Yl Nicotinonitrile Derivatives
Oxidation Reactions Leading to Corresponding Products
The oxidation of 2-(piperidin-1-yl)nicotinonitrile derivatives can selectively target either the piperidine (B6355638) or the pyridine (B92270) ring, depending on the reagents and reaction conditions employed.
Oxidation of the piperidine ring, particularly at the carbon atom adjacent to the nitrogen, can lead to the formation of lactams. For instance, the oxidation of 2-substituted piperidines with reagents like bromine has been shown to yield the corresponding piperidin-2-ones. researchgate.net In a related example, the dehydrogenation of N-methylanabasin, a compound containing a 2-substituted piperidine ring, with mercuric acetate-ethylenediaminetetraacetic acid (Hg(II)-EDTA) results in the formation of the corresponding lactam. researchgate.net
Alternatively, the nitrogen atom of the pyridine ring can be oxidized to form pyridine N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.comarkat-usa.org The resulting N-oxides exhibit altered reactivity compared to the parent pyridine, often facilitating nucleophilic substitution at the C2 and C4 positions. researchgate.netscripps.edu
Table 1: Examples of Oxidation Reactions of Piperidine and Pyridine Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
| 2-Substituted Piperidines | Bromine | Piperidin-2-ones | researchgate.net |
| N-Methylanabasin | Hg(II)-EDTA | Corresponding Lactam | researchgate.net |
| Pyridine Derivatives | H₂O₂ / Acetic Acid | Pyridine N-oxides | google.comarkat-usa.org |
| Pyridine Derivatives | m-CPBA | Pyridine N-oxides | arkat-usa.org |
Reduction Reactions and Formation of Reduced Derivatives
The reduction of this compound derivatives can be directed towards the nitrile group or the pyridine ring.
The catalytic hydrogenation of the pyridine ring is a common method for the synthesis of the corresponding piperidine derivatives. However, in the case of this compound, the pyridine ring is already present as a substituted piperidine. More relevant is the reduction of the nitrile group. The nitrile functionality can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.netyoutube.comleah4sci.comrochester.edu This reaction converts the nicotinonitrile moiety into an aminomethylpyridine group. Sodium borohydride (B1222165) (NaBH₄) can also be employed for the reduction of pyridinium (B92312) salts, though its reactivity towards nitriles is generally lower than that of LiAlH₄. google.comnih.gov
Table 2: Examples of Reduction Reactions of Nitriles and Pyridinium Ions
| Starting Material | Reducing Agent | Product | Reference |
| Nitriles | Lithium Aluminum Hydride (LiAlH₄) | Primary Amines | researchgate.netyoutube.comleah4sci.comrochester.edu |
| Substituted Pyridinium Salts | Sodium Borohydride (NaBH₄) | Reduced Pyridines | google.comnih.gov |
Substitution Reactions with Various Reagents and Functional Groups
The pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated. The piperidinyl group at the C2 position can act as a leaving group under certain conditions. For example, in related 2-aminopyridine (B139424) systems, the amino group can be displaced by other amines in a reaction catalyzed by ruthenium(II) complexes. researchgate.netthieme-connect.comthieme-connect.de This suggests that the piperidine moiety in the target compound could potentially be substituted by other nucleophiles under similar catalytic conditions.
Furthermore, the transformation of the pyridine to its N-oxide enhances its reactivity towards nucleophilic attack, providing another avenue for substitution reactions. scripps.edunih.gov
Table 3: Examples of Nucleophilic Aromatic Substitution on Pyridine Derivatives
| Starting Material | Reagent/Catalyst | Product | Reference |
| 2-Aminopyridines | Amines / Ruthenium(II) catalyst | Substituted 2-Aminopyridines | researchgate.netthieme-connect.comthieme-connect.de |
| Pyridine N-oxides | Nucleophiles | 2-Substituted Pyridines | scripps.edunih.gov |
Addition Reactions at the Nitrile Moiety and Product Diversity
The nitrile group of this compound is a key site for addition reactions. Organometallic reagents, such as Grignard reagents, readily add to the carbon-nitrogen triple bond. The initial product is an imine, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com
In a particularly relevant transformation, the catalytic asymmetric addition of Grignard reagents to 3-cyanopyridinium salts has been shown to produce chiral 1,4-dihydropyridines with high regio- and enantioselectivity. rug.nlnih.govacs.org This type of reaction highlights the potential for creating stereochemically complex molecules from nicotinonitrile precursors.
Table 4: Examples of Addition Reactions to Nitriles and Pyridinium Ions
| Starting Material | Reagent | Product | Reference |
| Nitriles | Grignard Reagent then H₃O⁺ | Ketone | masterorganicchemistry.com |
| 3-Cyanopyridinium Salts | Grignard Reagent / Chiral Copper Catalyst | Chiral 1,4-Dihydropyridines | rug.nlnih.govacs.org |
Intramolecular and Intermolecular Cyclization Reactions for Fused Heterocycle Synthesis
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. These reactions often involve the nitrile group and a suitably positioned functional group on the pyridine ring or the piperidine moiety.
A prominent example is the synthesis of thieno[2,3-b]pyridines. This can be achieved by reacting 2-chloronicotinonitriles with α-mercapto-ketones or esters, followed by intramolecular cyclization. nih.govresearchgate.netmdpi.comresearchgate.net Alternatively, starting from 3-cyanopyridine-2(1H)-thiones, reaction with α-halo ketones or esters also leads to the formation of the thieno[2,3-b]pyridine (B153569) scaffold. researchgate.net
Similarly, pyrazolo[3,4-b]pyridines can be synthesized from 2-hydrazinonicotinonitrile (B1598358) precursors through condensation with β-dicarbonyl compounds. mdpi.commdpi.comnih.gov Another approach involves the reaction of 5-aminopyrazoles with various electrophiles. mdpi.comnih.gov The synthesis of the isomeric pyrazolo[4,3-b]pyridines can be accomplished starting from 2-chloro-3-nitropyridines. nih.gov
The Thorpe-Ziegler cyclization, an intramolecular condensation of dinitriles, also provides a route to cyclic systems and has been applied to the synthesis of heterocyclic compounds. dntb.gov.uawikipedia.orgwikipedia.org
Table 5: Examples of Cyclization Reactions for Fused Heterocycle Synthesis
| Precursor Type | Reagents | Fused Heterocycle | Reference |
| 2-Chloronicotinonitriles | α-Mercapto-ketones/esters | Thieno[2,3-b]pyridines | nih.govresearchgate.netmdpi.comresearchgate.net |
| 3-Cyanopyridine-2(1H)-thiones | α-Halo ketones/esters | Thieno[2,3-b]pyridines | researchgate.net |
| 2-Hydrazinonicotinonitriles | β-Dicarbonyl compounds | Pyrazolo[3,4-b]pyridines | mdpi.commdpi.comnih.gov |
| 5-Aminopyrazoles | Various electrophiles | Pyrazolo[3,4-b]pyridines | mdpi.comnih.gov |
| 2-Chloro-3-nitropyridines | Various reagents | Pyrazolo[4,3-b]pyridines | nih.gov |
| Dinitriles | Base | Cyclic Ketones/Heterocycles | dntb.gov.uawikipedia.orgwikipedia.org |
Biological Activities and Pharmacological Potential of 2 Piperidin 1 Yl Nicotinonitrile Analogues
Antimicrobial Activity Investigations
The antimicrobial potential of 2-(piperidin-1-yl)nicotinonitrile analogues has been evaluated against a variety of bacterial and fungal pathogens. These investigations have revealed significant activity, positioning these compounds as promising candidates for the development of new anti-infective therapies.
Antibacterial Efficacy Studies against Gram-positive and Gram-negative Strains
Analogues of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, piperidine (B6355638) derivatives have shown efficacy against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net In one study, a specific piperidine derivative exhibited greater activity than its related analogues. researchgate.net The antibacterial effects of these compounds are believed to stem from their ability to disrupt cell membranes, inhibit essential enzymes, interfere with protein synthesis, and generate reactive oxygen species.
Some studies have focused on specific structural modifications to enhance antibacterial potency. For example, newly synthesized 4-piperidone (B1582916) curcumin (B1669340) analogues were found to be more effective against Gram-positive bacteria compared to their Gram-negative counterparts. researchgate.net Similarly, certain 2-oxonicotinonitrile derivatives displayed significant activity against Bacillus subtilis (Gram-positive), with one compound showing higher efficacy than the standard drug Ampicillin. nih.gov However, activity against E. coli was limited for most of the tested compounds in that series. nih.gov
Furthermore, research on other related heterocyclic structures has provided insights into potential mechanisms. For example, xanthone (B1684191) derivatives incorporating a piperazine (B1678402) moiety have shown selective bacteriostatic activity against Helicobacter pylori strains, including drug-resistant variants, while being inactive against other bacteria like Staphylococcus aureus and Escherichia coli. nih.gov This highlights the potential for developing targeted antibacterial agents based on the piperidine-nicotinonitrile scaffold.
Table 1: Antibacterial Activity of Selected Piperidine and Nicotinonitrile Analogues
| Compound/Derivative | Bacterial Strain | Activity/Observation | Reference |
| Piperidine derivatives | Staphylococcus aureus (Gram-positive) | Active | researchgate.net |
| Escherichia coli (Gram-negative) | Active | researchgate.net | |
| 2-Oxonicotinonitrile derivative 7b | Bacillus subtilis (Gram-positive) | Higher activity than Ampicillin | nih.gov |
| Escherichia coli (Gram-negative) | No activity | nih.gov | |
| 4-Piperidone curcumin analogues | Gram-positive bacteria | More effective | researchgate.net |
| Gram-negative bacteria | Less effective | researchgate.net | |
| Xanthone derivatives with piperazine | Helicobacter pylori | Selectively active | nih.gov |
| Staphylococcus aureus, Escherichia coli | No activity | nih.gov |
Antifungal Properties and Activity Spectrum
In addition to their antibacterial effects, this compound analogues and related compounds have been investigated for their antifungal properties. Studies on 2-oxonicotinonitrile derivatives revealed that all tested compounds exhibited moderate antifungal activity against Aspergillus niger and Aspergillus viridi-nutans when compared to the standard drug Dermatin. nih.gov
In a separate study, a series of disubstituted piperazines were synthesized and evaluated for their antimicrobial activity. nih.gov One compound, in particular, demonstrated the best antifungal activity among the tested series. nih.gov The study identified Aspergillus fumigatus as the most resistant fungus, while Trichoderma viride was the most sensitive. nih.gov Molecular docking studies suggested that the antifungal mechanism could involve the inhibition of enzymes such as Candida albicans CYP51 and dihydrofolate reductase. nih.gov
Table 2: Antifungal Activity of Nicotinonitrile and Piperazine Analogues
| Compound/Derivative | Fungal Strain | Activity/Observation | Reference |
| 2-Oxonicotinonitrile derivatives | Aspergillus niger | Moderate activity | nih.gov |
| Aspergillus viridi-nutans | Moderate activity | nih.gov | |
| Disubstituted piperazine (compound 3k) | Various fungi | Best antifungal activity in the series | nih.gov |
| Aspergillus fumigatus | Most resistant | nih.gov | |
| Trichoderma viride | Most sensitive | nih.gov |
Antineoplastic and Antiproliferative Research
The cytotoxic and antiproliferative potential of this compound analogues has been a significant area of research, with studies demonstrating their ability to inhibit the growth of various cancer cell lines through diverse mechanisms.
Cytotoxicity Evaluation against Diverse Cancer Cell Lines
Nicotinonitrile derivatives have shown promising cytotoxic effects against a range of cancer cell lines. In one study, newly synthesized substituted pyridine (B92270) candidates based on a nicotinonitrile scaffold were evaluated for their cytotoxic activities. nih.gov The results revealed potent cytotoxic effects, with the NCIH 460 (non-small cell lung cancer) and RKOP 27 cell lines being the most affected. nih.gov One derivative, in particular, was highly effective against all tested cell lines, with IC50 values of 25 nM against NCIH 460 and 16 nM against RKOP 27 cells. nih.gov
Other studies have explored the antiproliferative activity of related heterocyclic compounds. For instance, piperazin-2-one-based structures were evaluated for their cytotoxic activity against various cell lines, including HUH7 (hepatocellular carcinoma), DAOY (medulloblastoma), and U251 (glioblastoma). nih.gov Two compounds, one bearing a TADDOL-derived moiety and another with a trifluoromethyl substituent, significantly reduced cell viability by more than 50% in all tested cell lines at a concentration of 50 µM. nih.gov However, similar toxicity was observed in non-malignant HUVEC cells, indicating a need for improved selectivity. nih.gov
Table 3: Cytotoxic Activity of Nicotinonitrile and Related Analogues
| Compound/Derivative | Cancer Cell Line | IC50/Activity | Reference |
| Nicotinonitrile derivative 14a | NCIH 460 (Non-small cell lung cancer) | 25 ± 2.6 nM | nih.gov |
| RKOP 27 | 16 ± 2 nM | nih.gov | |
| HeLa (Cervical cancer) | 127 ± 25 nM | nih.gov | |
| U937 (Histiocytic lymphoma) | 422 ± 26 nM | nih.gov | |
| SKMEL 28 (Melanoma) | 255 ± 2 nM | nih.gov | |
| Piperazin-2-one derivative 4e | Various cancer cell lines | >50% viability reduction at 50 µM | nih.gov |
| Piperazin-2-one derivative 6 | Various cancer cell lines | >50% viability reduction at 50 µM | nih.gov |
Investigation of Apoptosis and Autophagy Induction Mechanisms
The anticancer activity of this compound analogues is often linked to the induction of programmed cell death pathways, namely apoptosis and autophagy. While specific studies on the apoptosis and autophagy-inducing mechanisms of this compound itself are not detailed in the provided results, the broader context of cancer therapy indicates the importance of these pathways.
Apoptosis and autophagy are complex and interconnected processes that determine cell fate. nih.govnih.gov In some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, it can lead to cell death. nih.gov The interplay between these two pathways is crucial in determining the response of tumor cells to therapeutic agents. nih.gov For instance, the inhibition of autophagy can sometimes trigger apoptosis. The molecular crosstalk between apoptosis and autophagy often involves proteins like Bcl-2, which can regulate both processes. nih.gov Understanding these mechanisms is key to developing effective cancer therapies. nih.govpsu.edu
Inhibition of Specific Protein Kinases (e.g., PIM-1 kinase, EGFR tyrosine kinase, RET tyrosine kinase, CHK1, Janus kinases)
A key mechanism through which this compound analogues exert their anticancer effects is the inhibition of specific protein kinases. nih.govresearchgate.netsymansis.com These enzymes play critical roles in cell signaling pathways that control cell proliferation, survival, and differentiation, and their abnormal activity is often implicated in cancer. nih.gov
PIM-1 Kinase: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in several cancers and is involved in cell proliferation, apoptosis, and drug resistance. ekb.egnih.gov The unique hinge region of the Pan-Pim kinase domain makes it an attractive target for selective inhibitors. ekb.eg Nicotinonitrile-based scaffolds have been explored for their potential as PIM kinase inhibitors.
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) tyrosine kinase is a well-established target for anticancer drug development, as it plays a key role in cell growth and proliferation. researchgate.net Thieno[2,3-d]pyrimidine derivatives, which share structural similarities with nicotinonitriles, have shown promising inhibitory activities against EGFR. ekb.eg
While direct evidence for the inhibition of RET tyrosine kinase, CHK1, and Janus kinases by this compound is not explicitly detailed in the search results, the broad inhibitory potential of nicotinonitrile-based compounds against various kinases suggests that these could also be potential targets. The development of selective kinase inhibitors is a major goal in cancer therapy to minimize off-target effects and toxicity. nih.govsymansis.com
Table 4: Protein Kinase Inhibition by Related Heterocyclic Compounds
| Compound Class | Target Kinase | Activity/Observation | Reference |
| Thieno[2,3-d]pyrimidine derivatives | EGFR WT | IC50 values of 0.174, 0.630, and 1.440 µM for compounds 40, 41, and 42 respectively. | ekb.eg |
| Pyridine and thienopyridine-based scaffolds | VEGFR-2/PIM-1 kinase | Promising dual inhibition. | ekb.eg |
Anti-inflammatory and Immunomodulatory Effects
Analogues of this compound have demonstrated notable anti-inflammatory and immunomodulatory properties. These effects are primarily attributed to their ability to interfere with key inflammatory pathways and modulate the expression of signaling molecules involved in the immune response.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory process, and its dysregulation is linked to various chronic inflammatory diseases and cancers. nih.gov Several piperidine and piperazine derivatives have been investigated for their ability to inhibit this pathway. For instance, novel piperazine compounds have been shown to suppress the translocation of NF-κB into the nucleus, a critical step in its activation. nih.gov
A synthetic curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31), which contains a piperidone ring, has been identified as a potent inhibitor of the NF-κB pathway. nih.gov In studies using mouse macrophages, EF31 demonstrated significantly more potent inhibition of lipopolysaccharide (LPS)-induced NF-κB DNA binding compared to curcumin and another analog, EF24. nih.gov This inhibition was linked to its ability to block NF-κB nuclear translocation and the activity of IκB kinase β, a key enzyme in the NF-κB cascade. nih.gov The development of such analogues that target the NF-κB pathway represents a promising strategy for creating new anti-inflammatory and anti-cancer therapies. nih.govnih.gov
A key outcome of NF-κB activation is the production of pro-inflammatory cytokines. Consequently, inhibitors of this pathway are expected to reduce cytokine expression. Research has confirmed that this compound analogues and related compounds can significantly decrease the levels of these inflammatory mediators.
Studies have shown that 2-(Piperidin-3-yl)phthalimides can reduce classical markers of cellular inflammation in macrophage cell lines challenged with LPS. researchgate.net The curcumin analog EF31 was found to potently inhibit the induction of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), at both the mRNA and protein levels. nih.gov Similarly, piperine (B192125), an alkaloid from black pepper, has been shown to inhibit the production of IL-6. nih.gov Other piperazine derivatives have also demonstrated the ability to reduce levels of IL-1β and TNF-α. nih.gov Furthermore, novel 1,3-disubstituted-2-thiohydantoin analogues have been reported to significantly lower the expression of IL-1β, IL-6, and TNF-α in cell-based assays. mdpi.comresearchgate.net
| Compound/Analogue Class | Pro-inflammatory Cytokines Inhibited | Model System | Source(s) |
| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | TNF-α, IL-1β, IL-6 | Mouse Macrophages | nih.gov |
| Piperine | IL-6, PGE2 | Human Fibroblast-like Synoviocytes | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | IL-1β, TNF-α | Pleurisy model in mice | nih.gov |
| 1,3-disubstituted-2-thiohydantoin analogues | IL-1β, IL-6, TNF-α | Murine Leukemia Cell Line (RAW264.7) | mdpi.comresearchgate.net |
| Luteolin | IL-6, IL-8, IL-1β | THP-1 Macrophage Cells | mdpi.com |
Exploration of Other Therapeutic Activities
The pharmacological investigation of this compound analogues extends beyond inflammation to other critical therapeutic areas, including cardiovascular diseases, oxidative stress, and neurological disorders.
Certain pyridine carbonitrile derivatives have shown significant potential as cardiotonic agents. A notable example is 1,2-dihydro-6-methyl-2-oxo-5-(imidazo[1,2-a]pyridin-6-yl)-3-pyridine carbonitrile hydrochloride monohydrate, also known as Olprinone (E-1020). nih.govresearchgate.net This compound produces a potent, concentration-dependent positive inotropic effect, meaning it increases the force of heart muscle contractions. nih.gov Its mechanism of action involves the specific inhibition of the cyclic AMP-specific phosphodiesterase (PDE-III) isoenzyme. nih.gov This inhibition leads to an elevation of cyclic AMP levels within the heart, which is the primary driver of its inotropic action. nih.govresearchgate.net Importantly, this potent cardiotonic effect is accompanied by only minor increases in the heart rate, which is a desirable characteristic for such agents. nih.gov
| Compound | Primary Effect | Mechanism of Action | Model System | Source(s) |
| Olprinone (E-1020) | Positive Inotropic (Increased Contraction Force) | Inhibition of cAMP-specific phosphodiesterase (PDE-III) | Isolated Guinea Pig and Canine Cardiac Muscles | nih.govresearchgate.net |
Oxidative stress, caused by an imbalance between free radicals and antioxidants, is implicated in numerous diseases. Compounds with the ability to scavenge free radicals are therefore of great therapeutic interest. Various piperidine derivatives have been evaluated for their antioxidant properties. nih.govnih.govresearchgate.net
A study of twenty-five different piperidine derivatives demonstrated varied abilities to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide (B77818) anion radical (•O2−). nih.govnih.gov Piperine, found in Piper species, also exhibits strong antioxidant activity by scavenging hydroxyl and superoxide radicals. researchgate.netnih.gov Its antioxidant properties contribute to its various reported health benefits, including anti-inflammatory and antitumor activities. researchgate.netnih.gov The mechanism of free radical scavenging can involve processes like hydrogen atom transfer or electron transfer, which are influenced by the specific chemical structure of the analogue and the surrounding environment. mdpi.com
| Compound Class / Specific Compound | Radical Scavenged | Key Finding | Source(s) |
| Piperidine derivatives | DPPH, Superoxide anion (•O2−) | Different derivatives show varying scavenging potency. | nih.govnih.gov |
| Piperine | Hydroxyl radical, Superoxide anion | Acts as a powerful superoxide scavenger. | nih.gov |
| 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) derivatives | DPPH | Some derivatives showed greater potency than standard ascorbic acid. | mdpi.com |
| Anilinoacridines and Acridinylhydrazides | DPPH | Certain derivatives showed excellent antioxidant potential superior to the standard. | researchgate.net |
The piperidine nucleus is a key feature in many centrally acting drugs, and analogues of this compound are being explored for various neurological conditions.
Anti-Alzheimer Activity: A primary strategy in Alzheimer's disease treatment is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.govnih.gov A series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives has been synthesized, with one compound (5d) showing superior AChE inhibitory activity compared to the reference drug donepezil (B133215). nih.gov Phthalimide-based analogues designed as bioisosteric replacements for the piperidine ring in donepezil have also been developed as potential AChE inhibitors. nih.gov
Anticonvulsant Activity: Epilepsy is a common neurological disorder, and new anticonvulsant drugs are continuously needed. nih.gov Derivatives of 2-methyl-2-[3-(5-piperazin-1-yl- nih.govnih.govnih.govoxadiazol-2-yl)-phenyl]-propionitrile have been found to be potent anticonvulsants in the maximal electroshock (MES) seizure model with no associated neurotoxicity at the tested doses. nih.gov The natural alkaloid piperine has also demonstrated anticonvulsant effects, which are believed to be mediated, at least in part, through the antagonism of Na+ channels. nih.gov Other novel compounds incorporating pyrrolidine-2,5-dione and pyrimidine-4(3H)-one scaffolds have also shown promising anticonvulsant properties in various seizure models. mdpi.commdpi.compensoft.net
Anti-Parkinsonism Activity: Parkinson's disease is characterized by the loss of dopaminergic neurons. scirp.org Research into new treatments has included the development of prodrugs to improve the delivery of active compounds to the brain. nih.gov Carbamate (B1207046) ester derivatives of (-)-3-(3-hydroxyphenyl)-N-propylpiperidine have been shown to generate high plasma levels of the parent compound, overcoming metabolic issues. nih.gov Additionally, novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and shown to possess significant anti-Parkinson's activity in a 6-hydroxydopamine (6-OHDA) lesioned rat model, a standard for preclinical testing. researchgate.net
| Therapeutic Target | Compound Class / Specific Compound | Mechanism/Key Finding | Source(s) |
| Anti-Alzheimer | N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Potent acetylcholinesterase (AChE) inhibition. | nih.gov |
| Phthalimide-based analogues | Acetylcholinesterase (AChE) inhibition. | nih.gov | |
| Anticonvulsant | 2-methyl-2-[3-(5-piperazin-1-yl- nih.govnih.govnih.govoxadiazol-2-yl)-phenyl]-propionitrile derivatives | Potent activity in Maximal Electroshock (MES) seizure model. | nih.gov |
| Piperine | Na+ channel antagonism. | nih.gov | |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Potent activity in MES and 6 Hz seizure models. | mdpi.com | |
| Anti-Parkinsonism | (-)-3-(3-hydroxyphenyl)-N-propylpiperidine carbamate ester derivatives | Act as prodrugs to increase bioavailability of the active compound. | nih.gov |
| 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives | Significant activity in 6-OHDA rat model. | researchgate.net | |
| 8-azabicyclo[3.2.1]octane analogs | Reduced catatonic responses and tremors in mice. | scirp.org |
Antiprotozoal Efficacy Studies
The search for novel antiprotozoal agents is critical for combating diseases like malaria, leishmaniasis, and trypanosomiasis. Nicotinonitrile derivatives, recognized for their broad biological activities, have been explored for their potential in this area. nih.gov Research has focused on synthesizing and evaluating various analogues for their efficacy against pathogenic protozoa.
Studies have shown that specific derivatives of 7-chloroquinolin-4-amine (B103981) exhibit promising antiplasmodial activity against both sensitive and multi-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov While their activity against Trypanosoma brucei rhodesiense was found to be moderate, several compounds demonstrated potent, low nanomolar efficacy against P. falciparum strains, indicating their potential to overcome common resistance mechanisms. nih.gov The core structure of these compounds, often featuring an amino side chain, is considered crucial for their antischistosomal and antiplasmodial effects. mdpi.com
| Compound Type | Target Organism | Activity Level | Note |
|---|---|---|---|
| ω-aminoacyl derivatives of 7-chloroquinolin-4-amine | Plasmodium falciparum (NF54, sensitive) | High (low nanomolar) | Activity equal to or slightly better than chloroquine (B1663885). nih.gov |
| ω-aminoacyl derivatives of 7-chloroquinolin-4-amine | Plasmodium falciparum (K1, multiresistant) | High (low nanomolar) | Significantly less decrease in activity compared to chloroquine against the resistant strain. nih.gov |
| ω-aminoacyl derivatives of 7-chloroquinolin-4-amine | Trypanosoma brucei rhodesiense (STIB 900) | Moderate | Less promising compared to antiplasmodial results. nih.gov |
| Quinoline-based heteroarene (CAAQ) | Schistosoma mansoni | High | The quinoline (B57606) core and amino side chain are critical for the antischistosomal effect. mdpi.com |
Antimitotic Agent Research
Nicotinonitrile derivatives are a significant class of compounds investigated for their anticancer properties. nih.govresearchgate.net Their mechanism often involves inhibiting cell proliferation, a hallmark of antimitotic agents. Research has demonstrated that various substituted nicotinonitriles and their fused heterocyclic systems exhibit potent cytotoxic effects against a range of human cancer cell lines. nih.govacs.org
In vitro evaluations have shown that certain novel N-nicotinonitrile derivatives are particularly effective against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds showing activity comparable to the standard chemotherapeutic drug, doxorubicin. nih.gov Further studies on other series of nicotinonitrile and pyrazole-containing hybrids revealed significant cytotoxic activity against both HepG2 and cervical carcinoma (HeLa) cells. nih.gov The antiproliferative effect of these compounds is sometimes linked to the induction of autophagy and apoptosis, as well as cell cycle arrest, highlighting their potential as multifaceted anticancer agents. nih.gov
| Compound Series | Cell Line | Cancer Type | Observed Effect | Reference Compound |
|---|---|---|---|---|
| N-nicotinonitrile derivatives (e.g., Compounds 11 & 12) | MCF-7 | Breast Cancer | Promising anticancer activity. nih.gov | Doxorubicin |
| N-nicotinonitrile derivatives (e.g., Compounds 11 & 12) | HepG2 | Liver Cancer | Promising anticancer activity. nih.gov | Doxorubicin |
| Nicotinonitrile-pyrazole hybrids (e.g., Compound 13) | HepG2 | Liver Cancer | Potent cytotoxic effect (IC50: 8.78 ± 0.7 µg/mL). nih.gov | Not Specified |
| Nicotinonitrile-pyrazole hybrids (e.g., Compound 19) | HepG2 | Liver Cancer | Potent cytotoxic effect (IC50: 5.16 ± 0.4 µg/mL). nih.gov | Not Specified |
| Nicotinonitrile-pyrazole hybrids (e.g., Compound 13) | HeLa | Cervical Cancer | Potent cytotoxic effect (IC50: 15.32 ± 1.2 µg/mL). nih.gov | Not Specified |
| Nicotinonitrile-pyrazole hybrids (e.g., Compound 19) | HeLa | Cervical Cancer | Potent cytotoxic effect (IC50: 4.26 ± 0.3 µg/mL). nih.gov | Not Specified |
| Thienopyridine derivatives | HCT-116 | Colon Cancer | Selective, strong activity. acs.org | Doxorubicin |
| 2-aminonicotinonitrile derivative (Compound 7g) | SGC-7901 | Gastric Cancer | Antiproliferative activity via apoptosis and G1 cell cycle arrest. nih.gov | Not Specified |
Molluscicidal Activity Screening and Environmental Impact
Vector control is a key strategy in managing schistosomiasis, a parasitic disease transmitted by freshwater snails of the genus Biomphalaria. researchgate.net While Niclosamide is the molluscicide recommended by the WHO, its toxicity to non-target organisms necessitates the search for safer alternatives. researchgate.net Nicotinonitrile derivatives have emerged as a promising class of compounds for this purpose. mdpi.com
Screening studies have been conducted on various nicotinonitrile analogues against both land snails, such as Monacha cartusiana, and the intermediate host Biomphalaria alexandrina. mdpi.comnih.gov Research has shown that water-soluble nicotinonitrile-2-thiolate salts, in particular, exhibit significant mortality against M. cartusiana. mdpi.comnih.gov The mechanism of action appears to involve the disruption of key enzymes and damage to the digestive gland of the snails. nih.gov While these synthetic compounds show potential, their efficacy is often compared to established agents like Acetamiprid and Niclosamide, and their environmental impact on non-target species remains a critical area of ongoing research. researchgate.netnih.gov
| Compound | Target Snail Species | LC50 Value (mg/mL) | Reference Compound | Reference LC50 (mg/mL) |
|---|---|---|---|---|
| Nicotinonitrile-2-thiolate salt 4a | Monacha cartusiana | 2.90 | Acetamiprid | 0.93 mdpi.comnih.gov |
| Nicotinonitrile-2-thiolate salt 4b | Monacha cartusiana | 3.03 | Acetamiprid | 0.93 mdpi.comnih.gov |
| Salicylanilidate (Niclosamide derivative) | Biomphalaria glabrata | 0.000261 | Niclosamide | Not specified in direct comparison |
Role as a Dual ABC Transporter Substrate for Drug Delivery Enhancement
A major obstacle in cancer chemotherapy is multidrug resistance (MDR), often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). nih.govmdpi.comnih.gov These proteins act as efflux pumps, expelling cytotoxic drugs from cancer cells and reducing their efficacy. mdpi.com One strategy to overcome MDR is the use of "chemosensitizers" or MDR modulators, which can inhibit the function of these transporters. nih.gov
ABC transporters are also vital in normal tissues, influencing the absorption, distribution, and excretion of drugs. benthamscience.com Compounds that interact with these transporters can therefore have a profound effect on pharmacokinetics. Research into various chemical scaffolds, including nitrogen-containing derivatives, aims to identify agents that can modulate ABC transporter activity. mdpi.comnih.gov By acting as substrates or inhibitors, these molecules can compete with anticancer drugs for efflux, thereby increasing the intracellular concentration and effectiveness of the chemotherapeutic agent. The development of compounds that can dually modulate multiple transporters (e.g., P-gp and BCRP) is of particular interest for reversing resistance in tumors where several efflux pumps are co-expressed. mdpi.com While specific studies on this compound as an ABC transporter substrate are not detailed, the broader class of nitrogen-containing heterocyclic compounds is an active area of investigation for MDR reversal. mdpi.comnih.gov
| Transporter | Gene Name | Function | Role in MDR |
|---|---|---|---|
| P-glycoprotein (P-gp) | ABCB1 | Efflux of a wide range of hydrophobic drugs and xenobiotics. nih.govmdpi.com | A primary cause of resistance to many common anticancer drugs. nih.gov |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Transports organic anions, including drug-glutathione conjugates. benthamscience.com | Contributes to resistance against natural product drugs and heavy metal compounds. mdpi.combenthamscience.com |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Efflux of various anticancer drugs, toxins, and conjugated metabolites. mdpi.com | Key player in resistance to topoisomerase inhibitors and other chemotherapeutics. nih.gov |
Mechanistic Insights into the Biological Action of 2 Piperidin 1 Yl Nicotinonitrile Analogues
Molecular Target Identification and Binding Studies (Enzymes, Receptors, Ion Channels)
Analogues of 2-(piperidin-1-yl)nicotinonitrile have been investigated for their interactions with various biological macromolecules, including enzymes, receptors, and ion channels. These binding studies are fundamental to elucidating their mechanism of action.
Research into compounds structurally related to this compound has revealed significant interactions with several key biological targets. For instance, derivatives of 2-aminonicotinonitrile have been identified as autophagy enhancers, suggesting a mechanism that could be relevant for anticancer activity. nih.gov The general structure of 2-[4-(aminomethyl)piperidin-1-yl]nicotinonitrile (B1443453) is known to interact with specific molecular targets like enzymes or receptors.
Receptor Binding:
Piperidine-containing compounds have shown a strong affinity for a variety of receptors. Notably, certain polyfunctionalized pyridine (B92270) derivatives, which include a piperidine (B6355638) motif, have exhibited high affinity for sigma receptors (σR), particularly the σ1R subtype. researchgate.net For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile was identified as a potent dual-target ligand, displaying high affinity for the σ1R with a Ki of 1.45 nM and a 290-fold selectivity over the σ2R subtype. researchgate.net Molecular modeling of this compound indicated a binding energy of -11.2 kcal/mol within the hσ1R. researchgate.net
Furthermore, piperidine and piperazine (B1678402) derivatives of 1H-benzo[d]imidazol-2(3H)-ones have been synthesized and evaluated for their dual D2 and 5-HT1A receptor binding affinities, which are relevant for potential atypical antipsychotic properties. nih.gov In another study, novel derivatives of 2-pyridinemethylamine containing a piperidine ring were found to be potent and selective agonists at 5-HT1A receptors. nih.gov Specifically, compounds like 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) demonstrated high affinity for 5-HT1A receptors. nih.gov
The P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory signaling, has also been a target for piperidine analogues. Bridged piperidine analogues of a high-affinity naphthalene-based P2Y14R antagonist have been developed, with some showing preserved or even enhanced receptor affinity. nih.govresearchgate.net For instance, the (S,S,S) 2-azanorbornane enantiomer displayed a 3-fold higher affinity than the parent compound. nih.gov
Nicotinic acetylcholine (B1216132) receptors (nAChRs) are another important target class. Diazine analogues of deschloro-UB-165, which contain a structure similar to the piperidine core, have been shown to be pharmacologically attractive bioisosteres with varying binding affinities for different nAChR subtypes. nih.gov The pyrimidine-containing bioisostere, in particular, exhibited a potent Ki of 0.14 nM for the (α4)2(β2)3 subtype. nih.gov
Enzyme Inhibition:
The nicotinonitrile scaffold is present in several marketed drugs that act as enzyme inhibitors. nih.gov Analogues of this compound have been explored for their potential to inhibit various enzymes. For example, some 2-aminonicotinonitrile derivatives have shown potential as anticancer agents by inhibiting kinases. nih.gov Structure-activity relationship studies on sulfonylpiperazine analogs have identified them as novel negative allosteric modulators of human neuronal nicotinic receptors, which function as ligand-gated ion channels. nih.gov
Additionally, piperidine derivatives have been investigated as inhibitors of aldo-keto reductase enzyme AKR1C3, which is a target for leukemia and hormone-related cancers. researchgate.net
Below is an interactive data table summarizing the binding affinities of various this compound analogues and related piperidine derivatives to their respective molecular targets.
| Compound/Analogue Class | Molecular Target | Binding Affinity (Ki/IC50) | Reference |
|---|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human σ1 Receptor (hσ1R) | Ki = 1.45 nM | researchgate.net |
| Pyrimidine-containing diazine analogue of deschloro-UB-165 | (α4)2(β2)3 nAChR | Ki = 0.14 nM | nih.gov |
| (S,S,S) 2-Azanorbornane analogue of a P2Y14R antagonist | P2Y14 Receptor | 3-fold higher affinity than parent compound | nih.gov |
| N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide analogues (NBD-556, NBD-557) | HIV-1 gp120 | Inhibits gp120-CD4 binding at low micromolar levels | nih.gov |
| Piperidinyl-nicotinamide analogues | Somatostatin Receptor Subtype 5 (SST5) | Ki = 2.4 - 436 nM | researchgate.net |
Significance of the Piperidine Ring in Biological Macromolecule Interactions
The piperidine ring is a prevalent scaffold in medicinal chemistry, recognized for its significant role in the biological activity of numerous compounds. nih.govijnrd.orgajchem-a.comresearchgate.net Its conformational flexibility and ability to be substituted at various positions allow for the fine-tuning of interactions with biological macromolecules. ajchem-a.comajchem-a.com
The basic nitrogen atom of the piperidine ring can act as a proton acceptor, forming crucial hydrogen bonds or ionic interactions with acidic residues in the binding pockets of proteins. jlu.edu.cn This interaction is often vital for anchoring the ligand to its target. The hydrophobic surface of the piperidine ring can also engage in van der Waals interactions with nonpolar regions of the target protein. jlu.edu.cn
In the context of this compound analogues, the piperidine moiety is critical for orienting the molecule within the binding site and establishing key interactions. For instance, in σ1R ligands, the N-benzylpiperidine motif is a key pharmacophoric element. researchgate.net Similarly, in P2Y14R antagonists, modifications to the piperidine ring, such as bridging, have been shown to modulate receptor affinity and the lipophilicity of the molecule. nih.govresearchgate.net The introduction of a piperidine moiety has also been shown to improve the brain exposure of certain dual inhibitors. ijnrd.org
Structure-activity relationship studies of various piperidine derivatives have consistently highlighted the importance of this ring system for their pharmacological effects, including anticancer, antiviral, and anti-inflammatory activities. nih.govajchem-a.comresearchgate.net
Contribution of the Nicotinonitrile Moiety to Specific Biochemical Pathways
The nicotinonitrile (3-cyanopyridine) moiety is another key structural feature that contributes significantly to the biological profile of these analogues. nih.gov The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can influence the electronic properties of the pyridine ring and participate in specific interactions with biological targets. acs.org
Nicotinonitrile derivatives have been associated with a range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. nih.gov The presence of the nicotinonitrile moiety in marketed drugs like bosutinib (B1684425) and neratinib, which are kinase inhibitors, underscores its importance in targeting specific biochemical pathways. nih.gov
In the context of this compound analogues, the nicotinonitrile part of the molecule can engage in π-stacking interactions with aromatic residues of the target protein. The nitrogen atom of the pyridine ring can also form hydrogen bonds. Studies on 2-aminonicotinonitrile derivatives have shown their ability to induce autophagy, a fundamental cellular process involved in the degradation and recycling of cellular components. nih.gov This suggests that the nicotinonitrile moiety can play a direct role in modulating pathways related to cell survival and death.
Elucidation of Cellular and Subcellular Signaling Pathway Modulation
The interaction of this compound analogues with their molecular targets ultimately leads to the modulation of various cellular and subcellular signaling pathways. Based on the identified targets and biological activities of related compounds, several key pathways can be implicated.
Autophagy and Apoptosis:
As mentioned, 2-aminonicotinonitrile derivatives have been discovered as novel autophagy enhancers. nih.gov The most promising compounds in this class demonstrated strong autophagy-inducing activity and also exhibited antiproliferative effects by inducing apoptosis and causing G1 cell cycle arrest in cancer cells. nih.gov This suggests that this compound analogues could potentially modulate the intricate balance between cell survival and programmed cell death through pathways involving Beclin-1, LC3, and caspases.
Receptor-Mediated Signaling:
Given the affinity of piperidine-containing ligands for receptors such as σ1R, 5-HT1A, and P2Y14R, it is highly probable that this compound analogues modulate downstream signaling cascades associated with these receptors.
Sigma-1 Receptor (σ1R) Signaling: Activation of σ1R can influence a variety of cellular processes, including calcium signaling, ion channel function, and endoplasmic reticulum stress responses. Ligands for σ1R have shown potential in the treatment of neurological disorders. researchgate.netnih.gov
5-HT1A Receptor Signaling: Agonism at 5-HT1A receptors, which are G protein-coupled receptors, typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. This pathway is a key target for anxiolytic and antidepressant drugs. nih.gov
P2Y14 Receptor Signaling: Antagonism of the P2Y14R can block UDP-glucose-mediated inflammatory signaling, which has therapeutic implications for conditions like asthma and chronic pain. nih.govresearchgate.net
Kinase Inhibition Pathways:
The structural similarity of the nicotinonitrile moiety to known kinase inhibitors suggests that these analogues could interfere with signaling pathways regulated by various kinases. This could include pathways involved in cell proliferation, differentiation, and survival, such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Impact of Substituents on Biological Potency, Selectivity, and Efficacy
Modifications to the nicotinonitrile core, particularly at the 4- and 6-positions of the pyridine (B92270) ring, have been shown to significantly influence biological outcomes. For instance, research on related 2-aminonicotinonitrile derivatives demonstrated that the introduction of substituted aryl groups at these positions yields compounds with significant molluscicidal and antiproliferative activities. In one study, a series of nicotinonitrile derivatives were synthesized where the 4-position was occupied by a 4-chlorophenyl group and the 6-position by a 4-methoxyphenyl (B3050149) group, leading to notable biological effects. Similarly, derivatives featuring a naphthalen-1-yl moiety have shown potent cytotoxic activity against various cancer cell lines.
While direct SAR studies on the piperidine (B6355638) ring of 2-(Piperidin-1-yl)nicotinonitrile are less documented, principles can be extrapolated from research on other piperidine-containing bioactive molecules. In the lead optimization of benzimidazole-based H1-antihistamines, for example, the attachment of polar substituents to the piperidine nitrogen was a key strategy to reduce the compound's basicity (pKa) and lipophilicity (logP). This approach successfully improved selectivity and CNS penetration profiles. Such a strategy could be applied to the piperidine moiety of this compound to modulate its pharmacokinetic properties.
The following table summarizes the impact of various substitutions on the biological activity of nicotinonitrile-based scaffolds.
| Parent Scaffold | Substituent/Modification | Position(s) | Observed Biological Activity |
|---|---|---|---|
| 2-Amino-nicotinonitrile | 4-(4-chlorophenyl) and 6-(4-methoxyphenyl) | 4 and 6 | Molluscicidal activity against M. cartusiana. |
| Nicotinonitrile | 4-(4-chlorophenyl) and 6-(naphthalen-1-yl) | 4 and 6 | Antiproliferative activity against NCIH 460 and RKOP 27 cancer cell lines. |
| Nicotinonitrile | Substitution with a pyrazole (B372694) moiety | - | Significant cytotoxic activity against hepatocellular and cervical carcinomas. |
| Nicotinonitrile | Fusion with other heterocyclic rings | - | Anticancer activity against NCI-H460, MCF-7, and SF-268 cell lines. |
| 2-(Piperidin-3-yl)-1H-benzimidazole (Analog) | Attachment of polar substituents to piperidine nitrogen | Piperidine N1 | Reduced pKa and/or logP, leading to improved selectivity. |
| Coumarinyl Chalcones | Cyclization with malononitrile | - | Antibacterial and antifungal activity. |
Scaffold Hopping and Bioisosteric Replacements for Lead Optimization
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemical entities with improved drug-like properties while retaining the desired biological activity. These techniques are particularly valuable for optimizing leads derived from the this compound scaffold by addressing potential liabilities such as poor selectivity, metabolic instability, or toxicity.
Scaffold hopping involves replacing the central core of a molecule (the scaffold) with a functionally equivalent but structurally distinct one. This can lead to new intellectual property and significantly improved physicochemical properties. For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine-based kinase inhibitor into a pyrazole core, resulting in a compound with better properties and CNS penetration. A similar strategy could be envisioned for the nicotinonitrile core of this compound, exploring alternative heterocyclic systems that maintain the crucial pharmacophoric features.
Bioisosteric replacement refers to the substitution of an atom or a functional group with another that possesses similar physical or chemical properties, leading to a new molecule with similar biological activity. This can be applied to several parts of the this compound structure:
Piperidine Ring: The piperidine ring itself can be replaced with other saturated heterocycles. In the optimization of H₁-antihistamines, replacing a piperidine ring with morpholine (B109124) or thiomorpholine (B91149) led to analogs with improved selectivity and better CNS profiles.
Cyano Group: The nitrile (-CN) group is a classic functional group for which numerous bioisosteres exist. Depending on the desired interaction, it could be replaced by
Computational and Theoretical Investigations of 2 Piperidin 1 Yl Nicotinonitrile Analogues
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is extensively used to understand the molecular basis of ligand-target interactions and to screen virtual libraries of compounds for potential binders. nih.govnih.gov For analogues of 2-(Piperidin-1-yl)nicotinonitrile, docking simulations are crucial for identifying potential biological targets and elucidating the specific interactions that govern binding affinity.
The process involves placing the 3D structure of a ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. scielo.bruel.ac.uk Studies on related piperidine (B6355638) and nicotinonitrile derivatives have shown that these molecules can interact with a variety of protein targets, including kinases, enzymes, and receptors. uel.ac.ukalliedacademies.org For example, docking studies on piperidine-containing compounds have revealed key interactions such as hydrogen bonds formed by the piperidine nitrogen, and π-π stacking or hydrophobic interactions involving the aromatic rings. acs.orgsemanticscholar.org
The insights gained from these simulations are fundamental for structure-based drug design. By visualizing the binding mode of a this compound analogue, chemists can make targeted structural modifications to enhance potency and selectivity. For instance, if a simulation reveals an unoccupied hydrophobic pocket in the binding site, a methyl or ethyl group could be added to the ligand to fill this space and improve binding affinity. Similarly, identifying key hydrogen bond donors and acceptors allows for the rational design of analogues with optimized interaction profiles. semanticscholar.org
Table 1: Example Molecular Docking Results for this compound Analogues against a Hypothetical Kinase Target
| Compound Analogue | Docking Score (kcal/mol) | Key Predicted Interactions | Interacting Residues |
| Analogue A (Parent) | -8.5 | Hydrogen bond with backbone C=O | GLU-81 |
| Pi-cation with protonated N | LYS-33 | ||
| Analogue B (+4-F) | -8.9 | Hydrogen bond with backbone C=O | GLU-81 |
| Halogen bond with side chain | ASP-145 | ||
| Pi-cation with protonated N | LYS-33 | ||
| Analogue C (+3-OH) | -9.2 | Hydrogen bond with backbone C=O | GLU-81 |
| Hydrogen bond with side chain OH | THR-82 | ||
| Pi-cation with protonated N | LYS-33 |
This table is illustrative and based on typical findings in molecular docking studies.
Quantum Chemical Calculations and Electronic Structure Analysis for Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. nih.gov This knowledge is essential for predicting chemical reactivity, which is fundamental to understanding a molecule's metabolic stability, potential for covalent modification of its target, and synthetic accessibility. mdpi.comresearchgate.net For analogues of this compound, analyzing their electronic properties helps in predicting their behavior in biological systems.
A key aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). alliedacademies.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. alliedacademies.orgnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. alliedacademies.org
These calculations can predict which sites on a molecule are most susceptible to electrophilic or nucleophilic attack, guiding the synthesis of new derivatives and predicting potential metabolic pathways. chemrxiv.org For instance, the analysis of the molecular electrostatic potential (MEP) map visually indicates the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues about its interaction with biological macromolecules. nih.gov Studies on related heterocyclic systems have used these methods to successfully rationalize the observed reactivity and guide further synthetic efforts. mdpi.comresearchgate.net
Table 2: Predicted Quantum Chemical Properties for Representative Analogues
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) | Dipole Moment (Debye) |
| Analogue A (Parent) | -6.25 | -1.50 | 4.75 | 3.1 |
| Analogue B (-NO2 substituent) | -6.80 | -2.10 | 4.70 | 5.4 |
| Analogue C (-NH2 substituent) | -5.90 | -1.20 | 4.70 | 2.5 |
| Analogue D (-Cl substituent) | -6.40 | -1.65 | 4.75 | 3.8 |
This table is illustrative. The values are representative of typical quantum chemical calculation results.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify novel molecules with the potential to bind to a specific target. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to exert a particular biological effect. nih.gov
The process begins by aligning a set of known active molecules to identify their common chemical features. nih.gov These features are then abstracted into a 3D model, or pharmacophore query. This query serves as a template for virtual screening, a computational method used to search large databases of chemical compounds for molecules that match the pharmacophore model. nih.govresearchgate.net This approach is particularly valuable when the 3D structure of the biological target is unknown.
For analogues of this compound, a pharmacophore model can be developed based on a series of potent derivatives. This model would capture the key features responsible for their activity, such as the position of the piperidine nitrogen, the aromatic pyridine (B92270) ring, and the nitrile group, along with any other critical substituents. nih.gov The resulting pharmacophore can then be used to screen vast virtual libraries, containing millions of compounds, to identify new and structurally diverse molecules that fit the model and are therefore likely to be active. nih.gov This strategy efficiently filters large collections down to a manageable number of promising candidates for subsequent experimental testing. youtube.com
Table 3: Example of a Pharmacophore Model Derived from Active Nicotinonitrile Analogues
| Pharmacophoric Feature | Type | Geometric Constraint (Radius in Å) |
| Feature 1 | Hydrogen Bond Acceptor (HBA) | 1.5 |
| Feature 2 | Aromatic Ring (AR) | 1.8 |
| Feature 3 | Hydrophobic Center (HY) | 2.0 |
| Feature 4 | Positive Ionizable (PI) | 1.2 |
| Feature 5 | Excluded Volume Sphere | 2.5 |
This table illustrates the components of a typical pharmacophore model.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Profiling
A significant reason for the failure of drug candidates in late-stage development is poor pharmacokinetic or safety profiles. nih.gov In silico ADMET prediction offers a way to assess these properties early in the drug discovery process, allowing researchers to prioritize compounds with a higher likelihood of success. researchgate.netnih.gov These computational models use a compound's structure to predict its ADMET properties, providing a comprehensive profile of its potential behavior in the body.
For analogues of this compound, a range of ADMET parameters can be predicted:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to estimate how well a compound will be absorbed after oral administration. alliedacademies.orgnih.gov
Distribution: Predictions include blood-brain barrier (BBB) penetration, which is crucial for CNS-targeting drugs, and plasma protein binding (PPB), which affects the amount of free drug available to act on its target. researchgate.netnih.gov
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, indicating a potential for drug-drug interactions. researchgate.net
Excretion: While less commonly predicted in detail, parameters related to clearance can be estimated.
Toxicity: A variety of potential toxicities can be flagged, including mutagenicity (AMES test), carcinogenicity, and cardiotoxicity (hERG inhibition). alliedacademies.org
These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. researchgate.net By profiling analogues of this compound using these tools, researchers can identify and filter out compounds with predicted liabilities, such as poor absorption or high toxicity, focusing resources on the most promising candidates. nih.govresearchgate.net
Table 4: Representative In Silico ADMET Profile for a this compound Analogue
| ADMET Property | Parameter | Predicted Value/Classification | Interpretation |
| Absorption | Human Intestinal Absorption (HIA) | High | Good oral absorption likely |
| Caco-2 Permeability | High | Good intestinal permeability | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Not likely to cross into the brain |
| Plasma Protein Binding (PPB) | 92% | High binding to plasma proteins | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 pathway |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions | |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity | |
| Drug-Likeness | Lipinski's Rule of Five | 0 Violations | Good drug-like properties |
This table is for illustrative purposes. Predictions are generated using various QSAR models and online servers.
Advanced Applications of 2 Piperidin 1 Yl Nicotinonitrile Derivatives Beyond Medicinal Chemistry
Utilization in Materials Science
The unique molecular structure of 2-(Piperidin-1-yl)nicotinonitrile, featuring a donor-acceptor system, makes its derivatives promising candidates for various applications in materials science. The piperidine (B6355638) group acts as an electron donor, while the cyano group on the pyridine (B92270) ring serves as an electron acceptor. This inherent electronic asymmetry is a key feature for developing materials with interesting optical and electrical properties.
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for a variety of applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical data storage. The design of NLO materials often focuses on organic molecules with large first hyperpolarizability values, which are a measure of the molecule's second-order nonlinear optical response.
Derivatives of nicotinonitrile are recognized as a class of materials with potential for NLO applications. The strategic placement of electron-donating and electron-withdrawing groups on the pyridine ring can significantly enhance the NLO response. While specific NLO data for this compound itself is not extensively reported in publicly available literature, the general class of nicotinonitrile derivatives has been a subject of investigation. For instance, research into various nicotinonitrile derivatives has shown that their NLO properties are highly dependent on the specific molecular structure.
The general principle for enhancing NLO properties in these compounds involves increasing the intramolecular charge transfer from the donor (piperidine) to the acceptor (cyanopyridine). This can be achieved by modifying the structure to increase the electron-donating strength of the piperidine moiety or the electron-withdrawing strength of the cyanopyridine system. Theoretical studies on similar donor-π-acceptor systems often employ computational methods like Density Functional Theory (DFT) to predict their hyperpolarizability.
Applications in Electrical and Optical Materials
The application of this compound derivatives extends to the broader field of electrical and optical materials, most notably in the development of Organic Light-Emitting Diodes (OLEDs). OLEDs are a key technology in modern displays and lighting, and their performance is highly dependent on the properties of the organic materials used in their construction.
Nicotinonitrile derivatives have been investigated as components of OLEDs, serving as emitters or hosts for phosphorescent dopants. The inherent charge transport properties and luminescence of these materials make them suitable for such applications. For example, a novel nicotinonitrile derivative, CZN, which incorporates a carbazole (B46965) donor and a nicotinonitrile acceptor, has been developed as a multifunctional blue fluorophore for hybrid white OLEDs (WOLEDs). This material demonstrated highly efficient blue fluorescence and also served as a promising host for phosphorescent emitters, leading to high external quantum efficiencies for yellow, orange, and deep-red phosphorescence. nih.gov
The design of such materials often follows a donor-π-acceptor (D-π-A) strategy, where the 2-(piperidin-1-yl) group can act as the donor, the pyridine ring as part of the π-bridge, and the nitrile group as the acceptor. This architecture facilitates efficient intramolecular charge transfer, which is beneficial for electroluminescence.
The development of materials for OLEDs also involves tuning their electrochemical properties, such as their HOMO and LUMO energy levels, to ensure efficient charge injection and transport within the device. Research on nicotinonitrile-centered luminescent polymeric materials has shown that their optical and electrochemical properties can be tailored through structural modifications, making them promising candidates for solution-processable blue LEDs. researchgate.net
While specific device performance data for OLEDs based on this compound derivatives is limited in the public domain, the successful application of related nicotinonitrile compounds highlights the potential of this class of materials in the field of organic electronics.
Role as Important Intermediates in Industrial Chemical Synthesis
Beyond their direct application in materials, derivatives of this compound can also serve as valuable intermediates in the industrial synthesis of other non-pharmaceutical chemicals. The piperidine and nicotinonitrile moieties are versatile functional groups that can participate in a variety of chemical transformations, making them useful building blocks for more complex molecules.
The synthesis of various heterocyclic compounds often relies on the reactivity of the nitrile group and the pyridine ring. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up pathways to a wide range of other chemical structures.
While much of the reported synthesis utilizing piperidine and nicotinonitrile scaffolds is focused on the development of new pharmaceutical agents, the underlying chemical principles are applicable to the synthesis of other fine chemicals. For example, the synthesis of certain dyes or agrochemicals could potentially involve intermediates derived from this compound, although specific industrial-scale examples for non-medicinal products are not prominently documented in publicly accessible literature.
The versatility of the piperidine ring is also a key factor. The nitrogen atom in the piperidine ring can be further functionalized, and the ring itself can participate in various cyclization and condensation reactions. This reactivity makes piperidine-containing compounds, in a general sense, important intermediates in organic synthesis.
Future Directions and Emerging Research Avenues for 2 Piperidin 1 Yl Nicotinonitrile
Development of Highly Selective and Potent Therapeutic Analogues
A primary focus of future research is the rational design and synthesis of novel analogues of 2-(Piperidin-1-yl)nicotinonitrile with enhanced potency and selectivity for specific biological targets. Through meticulous structure-activity relationship (SAR) studies, scientists are fine-tuning the molecule's architecture to optimize its therapeutic effects while minimizing potential side effects.
Research has shown that modifications at various positions of the 2-aminonicotinonitrile core can significantly influence biological activity. For instance, SAR analysis of certain derivatives revealed that the nature and position of substituent groups on the pyridine (B92270) ring are critical for their autophagy-inducing activity. researchgate.netnih.gov Specifically, the number of methoxy (B1213986) groups on an aromatic ring at the C-4 position was found to be positively correlated with the compound's ability to induce autophagy. researchgate.net
Similarly, studies on other nicotinonitrile derivatives have identified potent inhibitors of enzymes like PIM-1 kinase, with IC50 values in the nanomolar range. researchgate.net These findings highlight the potential to develop highly potent drug candidates by strategically modifying the nicotinonitrile scaffold. For example, compound 12 demonstrated potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.5 μM and was a potent PIM-1 kinase inhibitor. acs.org The development of such potent and selective analogues is a crucial step towards creating more effective and safer medicines.
Exploration of Novel Biological Targets and Therapeutic Areas
The nicotinonitrile scaffold is recognized for its versatility, with derivatives showing a wide range of biological activities. ekb.eg Future research will undoubtedly expand the investigation into novel biological targets and therapeutic areas beyond the currently known applications. The core structure is a valuable starting point for creating libraries of compounds to be tested against a diverse array of enzymes and receptors. ekb.eg
Current research has already identified a multitude of potential applications for nicotinonitrile-based compounds, including:
Anticancer agents : Targeting kinases like EGFR, PIM-1, and GCN5. ekb.egnih.govresearchgate.net
Antimicrobial agents : Showing activity against both Gram-positive and Gram-negative bacteria. ekb.eg
Anti-inflammatory and antioxidant agents . ekb.eg
Enzyme inhibitors : Including acetylcholinesterase and glutaminase (B10826351) (GLS1). ekb.egnih.gov
Antiviral and antiparasitic agents . nih.govmdpi.com
For instance, a novel trisubstituted nicotinonitrile derivative, DC_HG24-01 , was identified as a potent inhibitor of human GCN5, a histone acetyltransferase implicated in cancer. nih.gov Another study reported on 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors, with one compound showing an IC50 value of 68 nM. nih.gov The exploration of such diverse biological activities could lead to the discovery of first-in-class medicines for a variety of diseases.
Advanced Synthetic Methodologies for Sustainable and Scalable Production
The translation of a promising chemical compound from the laboratory to the clinic requires efficient, cost-effective, and environmentally friendly manufacturing processes. A key area of future research for this compound and its analogues is the development of advanced synthetic methodologies that are both sustainable and scalable.
Traditional synthetic routes can be inefficient, but modern approaches like multicomponent reactions and the use of novel catalysts are paving the way for improved production. researchgate.netnih.gov For example, a one-pot, multicomponent synthesis of nicotinonitrile derivatives has been reported, offering a more streamlined and cost-effective procedure. nih.gov The use of recyclable magnetic nanocatalysts also represents a green chemistry approach to the synthesis of these compounds. researchgate.net
Furthermore, the development of flow chemistry, utilizing droplet reactors, presents a powerful alternative to traditional batch reactions for the scalable and high-quality production of chemical compounds. rsc.orgmdpi.com These advanced methods are essential for ensuring that future drugs based on the nicotinonitrile scaffold can be produced in the large quantities needed for clinical trials and commercialization.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Nicotinonitrile Scaffolds
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery landscape for nicotinonitrile-based compounds. nih.govnih.gov These powerful computational tools can dramatically accelerate the identification and optimization of new drug candidates by analyzing vast datasets of chemical structures and their biological activities. researchgate.net
AI and ML algorithms can be employed in several key areas:
Predictive Modeling : AI can forecast the physicochemical properties, biological activity, and potential toxicity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net
Virtual Screening : Large chemical libraries can be rapidly screened in silico to identify compounds that are likely to interact with a specific biological target. nih.gov
De Novo Drug Design : Generative AI models can design entirely new molecules with desired therapeutic properties from the ground up. nih.gov
Structure-Activity Relationship (SAR) Analysis : Machine learning can uncover complex patterns in SAR data that may not be obvious to human researchers, guiding the design of more potent and selective analogues. researchgate.net
By integrating AI and ML into the research and development pipeline, scientists can significantly reduce the time and cost associated with drug discovery, ultimately increasing the likelihood of bringing new and effective nicotinonitrile-based therapies to patients. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
